Superior In Vivo Pharmacokinetic Profile: DpC HCl Demonstrates Extended Half-Life and Enhanced Systemic Exposure
A head-to-head pharmacokinetic comparison in Wistar rats following intravenous administration of 2 mg/kg revealed that DpC exhibits a 6.3-fold longer elimination half-life (t1/2β = 10.7 ± 4.0 h) compared to Dp44mT (t1/2β = 1.7 ± 0.30 h) [1]. The systemic exposure, measured as dose-corrected AUC (AUC/dose), was 27.4-fold higher for DpC (6.57 ± 2.83 h·μmol·L⁻¹) than for Dp44mT (0.24 ± 0.036 h·μmol·L⁻¹) (P<0.001) [2]. Additionally, DpC demonstrated a 14.3-fold lower total plasma clearance (CL = 0.186 ± 0.104 L·h⁻¹·kg⁻¹) versus Dp44mT (CL = 4.31 ± 0.66 L·h⁻¹·kg⁻¹) (P<0.001) [3].
| Evidence Dimension | Pharmacokinetic Parameters in Rats (2 mg/kg IV) |
|---|---|
| Target Compound Data | DpC: t1/2β = 10.7 ± 4.0 h; AUC/dose = 6.57 ± 2.83 h·μmol·L⁻¹; CL = 0.186 ± 0.104 L·h⁻¹·kg⁻¹ |
| Comparator Or Baseline | Dp44mT: t1/2β = 1.7 ± 0.30 h; AUC/dose = 0.24 ± 0.036 h·μmol·L⁻¹; CL = 4.31 ± 0.66 L·h⁻¹·kg⁻¹ |
| Quantified Difference | t1/2β: 6.3-fold longer; AUC/dose: 27.4-fold higher; CL: 14.3-fold lower |
| Conditions | Wistar rats; intravenous bolus; n=6 for Dp44mT, n=14 for DpC; dose 2 mg/kg |
Why This Matters
The dramatically improved systemic exposure and sustained plasma concentrations of DpC HCl are directly predictive of enhanced in vivo anti-tumor efficacy and reduced dosing frequency in preclinical models.
- [1] Sestak V, Stariat J, Cermanova J, et al. Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents. Oncotarget. 2015;6(40):42411-42428. Table 2. View Source
- [2] Sestak V, Stariat J, Cermanova J, et al. Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents. Oncotarget. 2015;6(40):42411-42428. Table 2. View Source
- [3] Sestak V, Stariat J, Cermanova J, et al. Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents. Oncotarget. 2015;6(40):42411-42428. Table 2. View Source
